Ethyl 2-(3,5-dichloropyrazin-2-yl)-2-oxoacetate
Description
Ethyl 2-(3,5-dichloropyrazin-2-yl)-2-oxoacetate is a heterocyclic α-ketoester featuring a pyrazine core substituted with two chlorine atoms at positions 3 and 3. This compound is synthesized via cyclization reactions, as demonstrated in Scheme 69 of Vashchenko et al. (2023), where the pyrazine ring is functionalized with an α-ketoester group . Its structure combines a rigid aromatic heterocycle with a reactive α-ketoester moiety, making it valuable in medicinal and materials chemistry. The dichloro substitution enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
ethyl 2-(3,5-dichloropyrazin-2-yl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O3/c1-2-15-8(14)6(13)5-7(10)12-4(9)3-11-5/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHKTKHIZPMIJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=NC=C(N=C1Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,5-dichloropyrazin-2-yl)-2-oxoacetate typically involves the reaction of 3,5-dichloropyrazine-2-carbaldehyde with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,5-dichloropyrazin-2-yl)-2-oxoacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Ethyl 2-(3,5-dichloropyrazin-2-yl)-2-oxoacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(3,5-dichloropyrazin-2-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl 2-(3,5-dichloropyrazin-2-yl)-2-oxoacetate with analogous α-ketoesters, focusing on substituent effects, physicochemical properties, and biological activities.
Substituted Phenyl α-Ketoesters
Compounds with phenyl or fluorophenyl substituents (Table 1) exhibit structural similarities but differ in electronic and steric properties:
Heterocyclic α-Ketoesters
Compounds with alternative heterocycles demonstrate divergent applications:
- Indole-Based Derivatives (e.g., SI-15 in ): Feature a 5-bromoindole group, enabling autophagy inhibition via sulfamoyl interactions. The dichloropyrazine analog lacks this bulky substituent, likely reducing steric hindrance .
- Triazole Derivatives (): Ethyl 2-(4-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)-2-oxoacetate forms self-assembled dimers via O···π-hole tetrel bonding. The dichloropyrazine compound may instead engage in halogen bonding due to Cl substituents .
Diazepane and Piperazine Derivatives
Diazepane analogs () exhibit conformational flexibility, with dihedral angles between aromatic rings (e.g., 55.96° in Ethyl 2-(7-oxo-3,5-diphenyl-1,4-diazepan-2-yl)acetate) influencing crystal packing via N–H⋯O interactions . The rigid pyrazine core in the target compound likely reduces conformational freedom, favoring planar stacking interactions.
Key Research Findings
- Synthetic Accessibility: The dichloropyrazine derivative is synthesized in fewer steps compared to diazepane analogs (e.g., ’s multi-step protocol involving sodium azide and H₂SO₄) .
- Reactivity: The α-ketoester group in all analogs undergoes nucleophilic addition, but dichloropyrazine’s EWGs may accelerate this process .
- Biological Potential: While fluorophenyl analogs show PPAR modulation , the dichloropyrazine compound’s chlorine atoms could confer antimicrobial or kinase inhibitory properties, warranting further study.
Biological Activity
Ethyl 2-(3,5-dichloropyrazin-2-yl)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of antibacterial and anticancer properties. This article delves into the compound's biological activity, supported by research findings, data tables, and case studies.
- IUPAC Name : Ethyl 2-[(3,5-dichloropyrazin-2-yl)amino]-2-oxoacetate
- Molecular Formula : C9H8Cl2N2O3
- Molecular Weight : 263.08 g/mol
- SMILES Notation : CCOC(=O)C(=O)Nc1ncc(Cl)cc1Cl
This compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in bacterial cell wall biosynthesis. The compound targets the DprE1 enzyme, which is crucial for the synthesis of decaprenylphosphoryl-D-arabinofuranose (DPA), a vital component of mycobacterial cell walls. Inhibition of this enzyme can lead to effective treatment strategies against tuberculosis (TB) and other mycobacterial infections .
Antibacterial Activity
Recent studies have demonstrated that this compound possesses notable antibacterial properties. The following table summarizes key findings from various studies:
| Study Reference | Methodology | Key Findings |
|---|---|---|
| Makarov et al., 2009 | In vivo mouse model | Demonstrated significant efficacy against TB with minimal side effects. |
| Trefzer et al., 2010 | Enzyme inhibition assays | Confirmed DprE1 as a viable target for antibacterial activity. |
| Huang et al., 2014 | Preclinical trials | Showed improved antibacterial activity compared to existing treatments. |
Case Studies
- Study on Tuberculosis Treatment :
- In Vitro Studies :
Safety and Toxicology
While this compound shows promising biological activity, safety assessments are crucial. Toxicological evaluations have indicated that the compound has a favorable safety profile in preclinical studies, with no significant adverse effects observed at therapeutic doses .
Q & A
Q. What are the established synthetic routes for Ethyl 2-(3,5-dichloropyrazin-2-yl)-2-oxoacetate?
The compound is synthesized via cyclization of heterocyclic precursors. A key method involves reacting substituted pyrazine derivatives with ethyl oxalyl chloride under controlled conditions. For instance, Scheme 69 in Vashchenko et al. () outlines a stepwise protocol using Lawesson’s reagent and oxidative chlorination to achieve the desired α-ketoester functionality .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- IR spectroscopy identifies carbonyl (C=O) and C-Cl stretching vibrations.
- 1H/13C NMR confirms the pyrazine ring substitution pattern and ester group integration.
- X-ray crystallography resolves the molecular geometry and intermolecular interactions, as demonstrated in triazole derivative studies ( ) .
Q. How can researchers ensure purity during synthesis?
Purification methods include recrystallization (e.g., using THF/hexane mixtures) and column chromatography (silica gel, ethyl acetate/hexane eluent). highlights post-synthetic filtration and reduced-pressure drying to achieve >89% yield .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields or regioselectivity?
- Temperature control : Heating to 60°C in acetonitrile improves amide coupling efficiency ( ) .
- Catalyst selection : Lawesson’s reagent enhances cyclization efficiency in heterocyclic systems () .
- Solvent polarity : Polar aprotic solvents (e.g., THF) favor nucleophilic displacement in pyrazine functionalization .
Q. What computational tools are used to analyze intermolecular interactions in crystalline forms?
- Hirshfeld surface analysis maps close-contact regions (e.g., O···π-hole interactions in ).
- DFT calculations and Bader’s Atoms-in-Molecules (AIM) theory quantify interaction energies and bond critical points .
- Molecular Electrostatic Potential (MEP) surfaces rationalize electron-deficient regions for non-covalent bonding .
Q. How should researchers address contradictions in spectroscopic or crystallographic data?
- Cross-validation : Combine NMR, IR, and mass spectrometry to confirm functional groups.
- High-resolution X-ray data : Resolve ambiguities in molecular geometry (e.g., used synchrotron radiation for precise bond-length determination) .
- Dynamic NMR studies : Probe conformational flexibility in solution vs. solid-state structures.
Q. What strategies enable functionalization of the pyrazine ring for derivative synthesis?
- Electrophilic substitution : Introduce halogens or nitro groups at the 3,5-positions using Cl2/HNO3.
- Nucleophilic displacement : Replace chlorine atoms with amines or alkoxides under basic conditions (, General Procedure II) .
- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids to install aryl/heteroaryl groups .
Q. How can mechanistic pathways for cyclization reactions be elucidated?
- Isotopic labeling : Track oxygen migration in ketoester formation using 18O-labeled reagents.
- Kinetic studies : Monitor reaction progress via in-situ FTIR or LC-MS to identify rate-determining steps.
- Computational modeling : Simulate transition states with Gaussian or ORCA software to propose viable mechanisms .
Data Analysis and Application Questions
Q. What role does this compound play in medicinal chemistry research?
It serves as a precursor for anticoagulant drugs (e.g., edoxaban intermediates, ) and CB2 receptor ligands (). Its α-ketoester moiety is critical for binding to serine proteases in anticoagulant activity .
Q. How can researchers validate biological activity in vitro?
- Enzyme inhibition assays : Test against thrombin or factor Xa using fluorogenic substrates.
- Receptor binding studies : Radioligand displacement assays for CB2 receptor affinity () .
Q. What analytical challenges arise in quantifying trace impurities?
- HPLC-MS/MS : Detect sub-ppm impurities using reverse-phase C18 columns and MRM transitions.
- Forced degradation studies : Expose the compound to heat, light, or humidity to identify labile functional groups (e.g., ester hydrolysis) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
